molecular formula C13H20N4O B1400125 3-(3-Pyrazin-2-yl-propyl)-azetidine-3-carboxylic acid dimethylamide CAS No. 1361112-34-6

3-(3-Pyrazin-2-yl-propyl)-azetidine-3-carboxylic acid dimethylamide

Cat. No. B1400125
M. Wt: 248.32 g/mol
InChI Key: KXLVWECWWAXPPJ-UHFFFAOYSA-N
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Description

3-(3-Pyrazin-2-yl-propyl)-azetidine-3-carboxylic acid dimethylamide (3-PPAD) is a novel synthetic molecule that has recently been developed as an important tool in laboratory research. Its unique structure and properties make it an attractive reagent for a variety of applications in organic synthesis, biochemistry, and physiology.

Scientific Research Applications

High-Nitrogen Azine Energetic Compounds

Research into high-nitrogen azine energetic compounds has highlighted their significant potential in the field of energetic materials. These compounds, including pyrazine derivatives, have been studied for their synthetic methods, structural characteristics, and physical and chemical properties. Their application in propellants can improve burning rates and reduce characteristic signals, while their use in mixed explosives can decrease sensitivity and enhance detonation performance. In gas generators, these compounds can lower combustion temperatures and increase gas content, indicating a broad prospect for application in energetic materials (C. Yongjin & Ba Shuhong, 2019).

Synthesis and Biological Applications of Pyrazole Heterocycles

The synthesis of pyrazole heterocycles has been extensively explored due to their role as pharmacophores in many biologically active compounds. Pyrazoles serve as important synthons in organic synthesis and possess a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The successful synthesis of pyrazole derivatives under various conditions highlights their significance in both combinatorial and medicinal chemistry, providing valuable strategies for the development of more active biological agents (A. M. Dar & Shamsuzzaman, 2015).

Pyrazine Derivatives in Medicinal Chemistry

Pyrazine derivatives, recognized for their diverse pharmacological properties, have been the subject of numerous patents and research studies. These compounds exhibit a variety of therapeutic effects, including antibacterial, antifungal, anticancer, antidiabetic, and antiviral activities. The growing interest in pyrazine derivatives in medicinal chemistry underscores their potential in the development of new, effective, and clinically relevant compounds (S. Ferreira & C. Kaiser, 2012).

Control Strategies of Pyrazines Generation

In the context of food science, pyrazines are crucial for imparting baking, roasted, and nutty flavors to food products. The generation of pyrazines through the Maillard reaction has been a focus of research, aiming to promote their formation during food processing while minimizing the production of undesirable compounds. This balance is essential for enhancing food quality and safety, making the control of pyrazine generation a relevant area of study (Hang Yu et al., 2021).

properties

IUPAC Name

N,N-dimethyl-3-(3-pyrazin-2-ylpropyl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-17(2)12(18)13(9-15-10-13)5-3-4-11-8-14-6-7-16-11/h6-8,15H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLVWECWWAXPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CNC1)CCCC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Pyrazin-2-yl-propyl)-azetidine-3-carboxylic acid dimethylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Pyrazin-2-yl-propyl)-azetidine-3-carboxylic acid dimethylamide
Reactant of Route 2
3-(3-Pyrazin-2-yl-propyl)-azetidine-3-carboxylic acid dimethylamide
Reactant of Route 3
3-(3-Pyrazin-2-yl-propyl)-azetidine-3-carboxylic acid dimethylamide
Reactant of Route 4
3-(3-Pyrazin-2-yl-propyl)-azetidine-3-carboxylic acid dimethylamide
Reactant of Route 5
3-(3-Pyrazin-2-yl-propyl)-azetidine-3-carboxylic acid dimethylamide
Reactant of Route 6
3-(3-Pyrazin-2-yl-propyl)-azetidine-3-carboxylic acid dimethylamide

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